Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester
Brand Name: Vulcanchem
CAS No.: 68698-57-7
VCID: VC19361086
InChI: InChI=1S/C14H20O2/c1-8(2)12-9(3)14(4)7-10(12)6-11(14)13(15)16-5/h10-11H,1,6-7H2,2-5H3
SMILES:
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester

CAS No.: 68698-57-7

Cat. No.: VC19361086

Molecular Formula: C14H20O2

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester - 68698-57-7

Specification

CAS No. 68698-57-7
Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
IUPAC Name methyl 1,6-dimethyl-5-prop-1-en-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate
Standard InChI InChI=1S/C14H20O2/c1-8(2)12-9(3)14(4)7-10(12)6-11(14)13(15)16-5/h10-11H,1,6-7H2,2-5H3
Standard InChI Key QGLOTHQLJUMRHT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2CC(C1(C2)C)C(=O)OC)C(=C)C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is methyl 1,6-dimethyl-5-prop-1-en-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate, reflecting its bicyclic norbornene skeleton with substituents at positions 1, 2, 5, and 6 . Its molecular formula is C₁₄H₂₀O₂, corresponding to a molecular weight of 220.31 g/mol . The structure features:

  • A bicyclo[2.2.1]hept-5-ene core

  • Methyl groups at C1 and C6

  • An isopropenyl (1-methylethenyl) group at C5

  • A methyl ester moiety at C2

Stereochemical and Spectroscopic Data

The compound’s stereochemistry is defined by its bicyclic framework, with the methyl and isopropenyl groups occupying specific axial or equatorial positions. Key spectroscopic identifiers include:

PropertyValue/DescriptorSource
SMILESCC1=C(C2CC(C1(C2)C)C(=O)OC)C(=C)CPubChem
InChIKeyQGLOTHQLJUMRHT-UHFFFAOYSA-NPubChem
¹³C NMR (predicted)172.3 ppm (ester carbonyl)N/A
MS (EI)m/z 220 (M⁺), 205 (M⁺–CH₃)N/A

The absence of experimental spectral data in public databases highlights opportunities for further characterization studies.

Synthesis and Industrial Production

Diels-Alder Cyclization Route

The primary synthesis involves a Diels-Alder reaction between dehydrolinalool and methyl acrylate, followed by cyclization and reduction steps . A representative protocol from patent literature includes:

  • Cyclization: Heating dehydrolinalool at 185–195°C to form cyclodehydrolinalool .

  • Diels-Alder Reaction: Reacting cyclodehydrolinalool with methyl acrylate in xylene at 140–150°C to yield the intermediate diester .

  • Reduction: Using sodium bis(2-methoxyethoxy)aluminum hydride (Vitride) to reduce the diester to the target methyl ester .

This method achieves moderate yields (50–60%) and requires careful control of reaction conditions to minimize byproducts.

Alternative Synthetic Approaches

Applications in Fragrance Chemistry

Role as a Fixative and Odor Modifier

Methyl vetivate serves as a precursor to arbozol (CAS 73127-38-5), a fragrance fixative valued for its fresh, ozonic, and woody odor profile . Key functional attributes include:

  • Fixative Properties: Slows evaporation of top notes in perfumes, extending fragrance longevity .

  • Odor Modulation: Blends harsh musky notes and enhances citrus/woody accords in compositions .

  • Synergistic Effects: Combines effectively with methyl cedryl ketone and ambroxide derivatives .

Product CategoryRole in FormulationNotable Brands
Eau de ParfumBase note stabilizerLuxury niche houses
Functional perfumesAldehydic note fixativeDetergents, air fresheners
CosmeticsMasking agent for surfactantsSkincare products

Industry evaluations describe its odor as "a bridge between vetiver and ambergris with a cooling oceanic undertone" .

Future Research Directions

Enantioselective Synthesis

Developing asymmetric catalytic methods to produce enantiopure methyl vetivate could unlock novel odor profiles. Potential strategies include:

  • Chiral Lewis acid-catalyzed Diels-Alder reactions

  • Biocatalytic approaches using terpene cyclases

Expanded Applications in Material Science

The compound’s rigid bicyclic structure makes it a candidate for:

  • Monomers in high-performance polymers

  • Ligands in organometallic catalysis

  • Chiral stationary phases for chromatography

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